2-Cyano-3-ethoxyprop-2-enoic acid 2-Cyano-3-ethoxyprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469335
InChI: InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)
SMILES: CCOC=C(C#N)C(=O)O
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol

2-Cyano-3-ethoxyprop-2-enoic acid

CAS No.:

Cat. No.: VC13469335

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-ethoxyprop-2-enoic acid -

Specification

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
IUPAC Name 2-cyano-3-ethoxyprop-2-enoic acid
Standard InChI InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)
Standard InChI Key AVAQZFUVMGMHSC-UHFFFAOYSA-N
SMILES CCOC=C(C#N)C(=O)O
Canonical SMILES CCOC=C(C#N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The IUPAC name 2-cyano-3-ethoxyprop-2-enoic acid denotes a conjugated enoic acid system with substituents at the α- and β-positions. The structure features:

  • A cyano group (-CN) at position 2, contributing to electron-withdrawing effects.

  • An ethoxy group (-OCH2_2CH3_3) at position 3, enhancing solubility in organic solvents.

  • A carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation .

The conjugated double bond between C2 and C3 stabilizes the molecule through resonance, as shown in the following representation:

NC–C(COOH)=C–OCH2CH3\text{NC–C(COOH)=C–OCH}_2\text{CH}_3

Physicochemical Profile

Key properties derived from experimental data include :

PropertyValue
Molecular Weight141 Da
LogP (Partition Coefficient)0.22
Rotatable Bond Count3
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors4 (CN, COOH, two ether O)
Polar Surface Area70 Ų

The low LogP value suggests moderate hydrophilicity, while the polar surface area indicates potential for interactions with biological membranes.

Synthesis and Production

Synthetic Routes

Although direct synthesis protocols for 2-cyano-3-ethoxyprop-2-enoic acid are sparingly documented, its ethyl ester analog, (E)-ethyl 2-cyano-3-ethoxyacrylate (CAS 42466-67-1), is well-studied . Hydrolysis of this ester under acidic or basic conditions likely yields the target acid:

Ethyl 2-cyano-3-ethoxyacrylateH3O+or OH2-Cyano-3-ethoxyprop-2-enoic acid+EtOH\text{Ethyl 2-cyano-3-ethoxyacrylate} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{2-Cyano-3-ethoxyprop-2-enoic acid} + \text{EtOH}

Ethyl Ester Synthesis

A representative procedure for the ester precursor involves condensation of diethyl aminomalonate hydrochloride with ethyl (ethoxymethylene)cyanoacetate in ethanol under reflux with sodium ethoxide, achieving 95% yield :

  • Reagents:

    • Diethyl aminomalonate hydrochloride (47.3 mmol)

    • Ethyl (ethoxymethylene)cyanoacetate (47.2 mmol)

    • Sodium ethoxide (21 wt.% in ethanol, 165.4 mmol)

  • Conditions:

    • Reflux in ethanol for 20 hours.

    • Neutralization with acetic acid, followed by extraction and purification.

Scalability and Industrial Production

Three suppliers—Enamine Ltd, FCH Group, and UORSY—offer the compound at 90% purity, with pricing stratified by scale :

SupplierPack SizePrice (USD)
Enamine Ltd1 mg74
FCH Group10 mg92
UORSY20 mg111

Lead times of five days from Ukraine suggest centralized production with distribution logistics optimized for research-scale quantities.

Applications in Pharmaceutical and Material Science

Role in Heterocyclic Synthesis

The compound’s α,β-unsaturated system enables cyclocondensation reactions with nucleophiles like hydrazines or amines, forming pyrazole or pyrrole cores. For example:

2-Cyano-3-ethoxyprop-2-enoic acid+Hydrazine3-Aminopyrazole-4-carboxylic acid derivatives\text{2-Cyano-3-ethoxyprop-2-enoic acid} + \text{Hydrazine} \rightarrow \text{3-Aminopyrazole-4-carboxylic acid derivatives}

Such intermediates are pivotal in constructing bioactive molecules, including antiviral and antibiotic agents .

Hazard CodeRisk Statement
H302Harmful if swallowed.
H315Causes skin irritation.
H318Causes serious eye damage.

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, lab coats.

  • Ventilation: Use fume hoods to avoid inhalation (H334).

  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.

Recent Advances and Future Directions

Computational Studies

Quantitative structure-activity relationship (QSAR) models predict high gastrointestinal absorption (GI absorption=High\text{GI absorption} = \text{High}) and blood-brain barrier penetration (BBB permeant=Yes\text{BBB permeant} = \text{Yes}) . These properties underscore its utility in central nervous system-targeted therapeutics.

Sustainable Synthesis

Future efforts may explore biocatalytic routes or green solvents to improve the atom economy of current synthetic methods.

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